
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone is a chemical compound with the molecular formula C14H18O2. This compound is primarily used in the pharmaceutical industry as a reference standard for analytical method development and validation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone involves the reaction of cyclopropyl ketone with 4-(1-hydroxy-2-methylpropan-2-yl)phenyl derivatives . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound meets the required specifications for pharmaceutical use .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous conditions.
Substitution: Halogens, alkylating agents; often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropyl(3-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
Cyclopropyl(4-(1-hydroxy-2-methylpropan-2-yl)phenyl)methanone is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties . Its role as a reference standard in pharmaceutical analysis further highlights its importance and utility in scientific research and industry .
Eigenschaften
CAS-Nummer |
169280-26-6 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
cyclopropyl-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C14H18O2/c1-14(2,9-15)12-7-5-11(6-8-12)13(16)10-3-4-10/h5-8,10,15H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
HUUQDOJUOIKSKW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C1=CC=C(C=C1)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


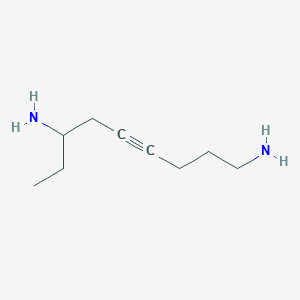
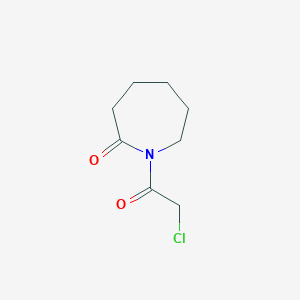
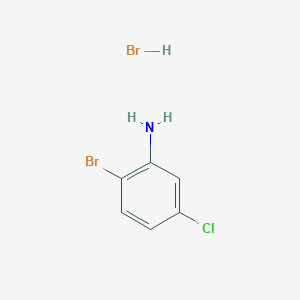
![6-Oxa-1-azabicyclo[3.2.1]oct-3-EN-7-one](/img/structure/B13968053.png)
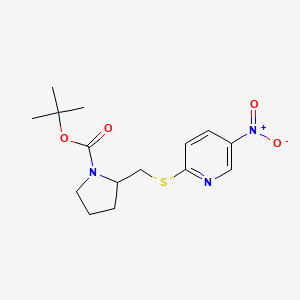
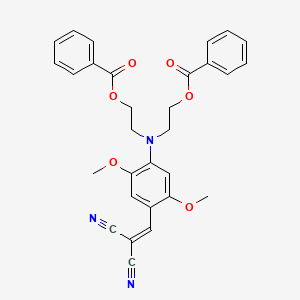
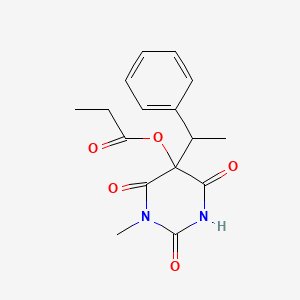
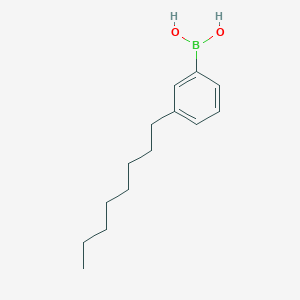

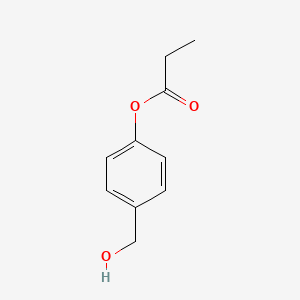
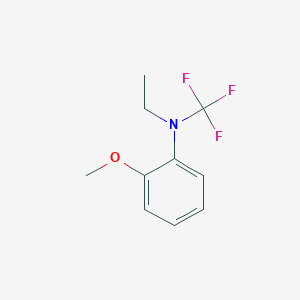

![4-{2-[(Propan-2-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B13968125.png)
![7-(Chloromethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13968129.png)
